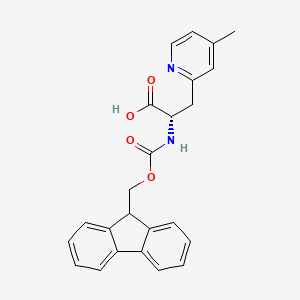
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid is a chiral amino acid derivative. It is often used in peptide synthesis due to its ability to protect the amino group during the formation of peptide bonds. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 4-methylpyridine-2-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Fmoc protecting group using a base like piperidine in a solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization.
化学反応の分析
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid involves:
Protection of Amino Groups: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Molecular Targets: The compound interacts with specific enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in protein synthesis and degradation.
類似化合物との比較
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyridine ring.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Similar structure but with a chlorophenyl group.
Uniqueness
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methylpyridin-2-yl)propanoic acid is unique due to the presence of the 4-methylpyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
特性
分子式 |
C24H22N2O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-10-11-25-16(12-15)13-22(23(27)28)26-24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChIキー |
UULNMQGTRSCZKK-QFIPXVFZSA-N |
異性体SMILES |
CC1=CC(=NC=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC1=CC(=NC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


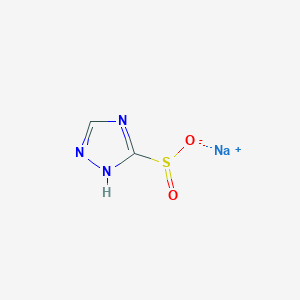

![5-Methoxy-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969646.png)
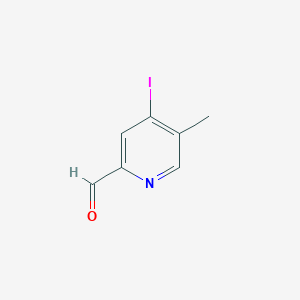

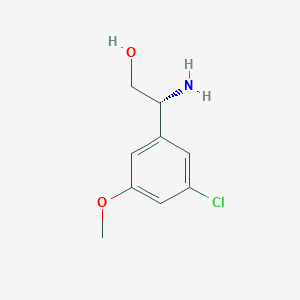


![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
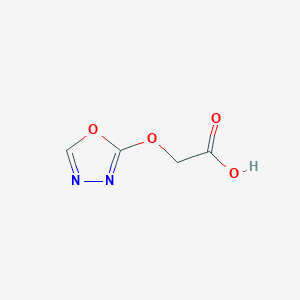
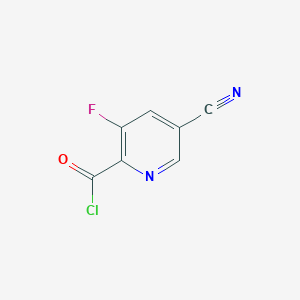
![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-one](/img/structure/B12969699.png)
![tert-Butyl (5-oxo-4-azaspiro[2.6]nonan-6-yl)carbamate](/img/structure/B12969702.png)

